molecular formula C10H8F4O2 B14072769 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one

1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one

Cat. No.: B14072769
M. Wt: 236.16 g/mol
InChI Key: YUCMTTKDDDTYLA-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F4O2. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)propiophenone
  • 1-(2-(Trifluoromethyl)phenyl)propan-1-one

Comparison: 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties compared to similar compounds. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H8F4O2/c1-6(15)4-7-5-8(2-3-9(7)11)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

YUCMTTKDDDTYLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OC(F)(F)F)F

Origin of Product

United States

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